8-(4-Anilino) Bodipy

Description

Properties

IUPAC Name |

4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BF2N3/c1-11-9-13(3)24-18(11)17(15-5-7-16(23)8-6-15)19-12(2)10-14(4)25(19)20(24,21)22/h5-10H,23H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJKXDGIHNXYKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)N)C)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BF2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675620 |

Source

|

| Record name | {4-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]anilinato}(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321895-93-6 |

Source

|

| Record name | {4-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]anilinato}(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-(4-Anilino) BODIPY: Structure, Properties, and Applications

Foreword

The field of fluorescent probes is a cornerstone of modern molecular sciences, enabling visualization and quantification of biological processes with unprecedented clarity. Within this domain, the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, or BODIPY, dye family has carved out a significant niche due to its exceptional photophysical characteristics.[1][2][3] This guide focuses on a particularly versatile derivative: 8-(4-Anilino) BODIPY. The introduction of an anilino group at the meso-position (the 8-position) of the BODIPY core imparts unique solvatochromic and viscosity-sensitive properties, transforming it from a simple fluorophore into a sophisticated environmental sensor. This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core chemical structure, synthesis, photophysical behavior, and critical applications of this powerful molecular tool.

The Molecular Architecture of 8-(4-Anilino) BODIPY

At its heart, 8-(4-Anilino) BODIPY is a meticulously designed fluorophore. Its structure is the source of its remarkable properties.

Core Structure and Key Substituents

The foundational structure is the boron-dipyrromethene (BODIPY) core, a robust platform known for high fluorescence quantum yields, sharp absorption and emission peaks, and excellent photostability.[3][4][5] The defining feature of this specific derivative is the para-substituted anilino group (a phenyl ring with an amino group) attached directly to the 8-position, also known as the meso-position, of the BODIPY skeleton.[4][6]

This substitution is not trivial; it is the primary driver of the molecule's most interesting behaviors. The nitrogen atom's lone pair of electrons in the anilino group can engage in electronic communication with the electron-deficient BODIPY core.[7] This interaction creates an intramolecular charge transfer (ICT) character, which is highly sensitive to the surrounding environment.

Key Structural Identifiers:

-

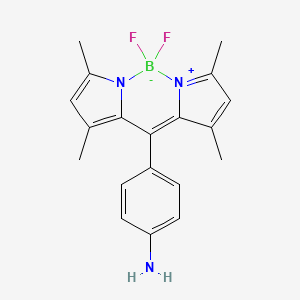

Systematic Name: (T-4)-[4-[(3,5-Dimethyl-1H-pyrrol-2-yl-κN)(3,5-dimethyl-2H-pyrrol-2-ylidene-κN)methyl]benzenaminato]difluoroboron[8][10]

Caption: Chemical structure of 8-(4-Anilino) BODIPY.

Synthesis Pathway

The synthesis of meso-substituted BODIPY dyes is a well-established process in organic chemistry, prized for its reliability. The most common and efficient approach is a one-pot, two-step reaction.[1]

-

Condensation & Oxidation: The process begins with the acid-catalyzed condensation of an aldehyde (in this case, 4-aminobenzaldehyde or a protected variant) with an excess of a pyrrole derivative (typically 2,4-dimethylpyrrole). This forms a dipyrromethane intermediate. This intermediate is unstable and is immediately oxidized in situ using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil to yield the dipyrromethene.[1] The choice of an acid catalyst, such as trifluoroacetic acid (TFA), is critical for driving the initial condensation.

-

Complexation: The final step involves the chelation of the dipyrromethene with a boron source. A base, often triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to deprotonate the dipyrromethene, followed by the addition of boron trifluoride etherate (BF₃·OEt₂) to form the stable, highly fluorescent BODIPY core.[1]

Recent advancements have demonstrated that this synthesis can be performed under mechanochemical (solvent-free) conditions, significantly reducing reaction times from hours to minutes.[1]

Caption: General workflow for the synthesis of 8-(4-Anilino) BODIPY.

Photophysical and Chemical Properties

The true utility of 8-(4-Anilino) BODIPY lies in its dynamic and environment-sensitive photophysical properties.

Core Photophysical Characteristics

Like most BODIPY dyes, the 8-(4-anilino) derivative exhibits strong absorption (high molar extinction coefficient) and emission in the visible spectrum, typically with green to yellow fluorescence.[11] It is characterized by a high fluorescence quantum yield, excellent photostability, and relatively narrow emission bandwidths.[3][4]

However, the anilino group introduces significant deviations from standard BODIPY behavior. The interaction between the anilino nitrogen's lone pair and the BODIPY core can be modulated by the surrounding environment, leading to pronounced solvatochromism and viscosity sensitivity.[7]

Solvatochromism: A Probe for Polarity

Solvatochromism refers to the change in a substance's color (i.e., its absorption or emission spectra) with a change in solvent polarity. 8-(4-Anilino) BODIPY is a potent solvatochromic dye.[12][13]

-

Mechanism: In non-polar solvents, the molecule exists in a state where the anilino group is largely planar with the BODIPY core, allowing for efficient electronic delocalization. Upon excitation, this charge distribution does not change significantly. However, in polar solvents, the solvent molecules stabilize a more charge-separated ground state and an even more pronounced intramolecular charge transfer (ICT) excited state. This increased stabilization of the excited state in polar environments lowers its energy, resulting in a bathochromic (red) shift of the emission wavelength.

-

Practical Implications: This property allows 8-(4-Anilino) BODIPY to be used as a fluorescent probe to map the micropolarity of its environment. For instance, it can differentiate between the non-polar interior of a lipid droplet and the more polar cytoplasm within a cell.[14]

Viscosity Sensitivity: A Molecular Rotor

Perhaps the most powerful property of this molecule is its function as a "molecular rotor." Its fluorescence quantum yield is highly dependent on the viscosity of its medium.[15][16]

-

Mechanism: The anilino group is not rigidly fixed; it can rotate around the single bond connecting it to the meso-position of the BODIPY core. In low-viscosity solvents, this rotation is rapid and provides an efficient non-radiative pathway for the excited state to decay back to the ground state without emitting a photon. This effectively "quenches" the fluorescence, resulting in a low quantum yield.[15][17] In a high-viscosity environment, this intramolecular rotation is sterically hindered. The non-radiative decay pathway is suppressed, forcing the excited state to relax by emitting a photon. This results in a dramatic increase in fluorescence intensity and quantum yield.[15][17]

-

Causality: The direct relationship between the restriction of intramolecular rotation (RIR) and fluorescence enhancement is the key. This makes the molecule an exquisite sensor for microviscosity. The fluorescence lifetime also shows a linear relationship with the viscosity of the media, making it suitable for Fluorescence Lifetime Imaging Microscopy (FLIM).[15][17]

Quantitative Data Summary

The photophysical properties are highly solvent-dependent. The following table summarizes typical values found in the literature for related meso-substituted BODIPY dyes to illustrate these effects.

| Solvent | Polarity Index | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |

| Hexane | 0.1 | ~495 | ~505 | ~10 | High (~0.8-0.9) |

| Toluene | 2.4 | ~498 | ~508 | ~10 | High (~0.9) |

| Dichloromethane | 3.1 | ~500 | ~515 | ~15 | Moderate (~0.5-0.6) |

| Acetonitrile | 5.8 | ~497 | ~520 | ~23 | Low (~0.1-0.2) |

| Methanol | 6.6 | ~495 | ~530 | ~35 | Very Low (<0.05) |

Note: Absolute values can vary based on the specific substitution pattern on the BODIPY core and the anilino ring. The trend is the critical takeaway. The fluorescence quantum yield of a 4-nitrophenyl substituted BODIPY, for example, was found to be approximately 30 times higher in hexane than in more polar solvents.[2]

Key Applications in Research and Development

The unique properties of 8-(4-Anilino) BODIPY translate into a wide array of applications, particularly in biological and materials science.

Biological Imaging and Sensing

-

Viscosity Mapping in Live Cells: Abnormal intracellular viscosity is linked to various pathologies, including Alzheimer's disease and diabetes.[15] 8-(4-Anilino) BODIPY and its derivatives can be used to visualize and quantify viscosity changes in real-time within living cells and specific organelles like mitochondria.[15][17] Its suitability for FLIM provides a robust method for quantitative measurements, independent of probe concentration.[15]

-

pH Sensing: The amino group on the aniline moiety can be protonated under acidic conditions. This protonation alters the electronic properties of the substituent, leading to a distinct change in the absorption and fluorescence spectra. This allows the molecule to function as a ratiometric fluorescent pH probe.[18]

-

Analyte Detection: The reactive nature of the anilino group can be exploited for sensing. For example, it has been used to develop fluorescent probes for the detection of nitrite and dissolved carbon dioxide.[18]

Materials Science

The sensitivity of 8-(4-Anilino) BODIPY to its environment makes it a valuable component in the development of "smart" materials. It can be incorporated into polymers or gels to create materials that report on their own mechanical or chemical state (e.g., changes in polarity or curing state) through a fluorescent signal.

Experimental Protocols

To ensure scientific integrity, the following protocols are provided as a self-validating framework for the synthesis and characterization of 8-(4-Anilino) BODIPY.

Protocol: Synthesis of 8-(4-Anilino) BODIPY

-

Rationale: This protocol follows the standard one-pot condensation/oxidation/complexation route, which is reliable and high-yielding. An unprotected 4-aminobenzaldehyde is used for simplicity, though yields may be improved by protecting the amine and deprotecting it post-synthesis.

-

Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask, add 4-aminobenzaldehyde (1.0 mmol) and 2,4-dimethylpyrrole (2.2 mmol, a slight excess) and dissolve in 50 mL of dry dichloromethane (DCM).

-

Acid Catalysis: Add 2-3 drops of trifluoroacetic acid (TFA) to the solution. Stir under a nitrogen atmosphere at room temperature for 4-6 hours. Monitor the reaction by TLC for the consumption of the aldehyde.

-

Oxidation: Once the condensation is complete, add a solution of p-chloranil (1.0 mmol) in 10 mL of dry DCM. Stir the mixture for an additional 1 hour. The solution should turn a deep reddish-brown.

-

Complexation: Add triethylamine (TEA) (5.0 mmol) to the flask, followed by the slow, dropwise addition of boron trifluoride etherate (BF₃·OEt₂) (5.0 mmol).

-

Workup: Stir the reaction mixture for another 2 hours at room temperature. Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 8-(4-Anilino) BODIPY as a colored solid.

-

Protocol: Characterization of Viscosity Sensitivity

-

Rationale: This protocol establishes the relationship between fluorescence and viscosity using a series of methanol-glycerol mixtures. Glycerol's high viscosity allows for the creation of a wide range of solvent viscosities by mixing with low-viscosity methanol.

-

Methodology:

-

Prepare Stock Solution: Prepare a concentrated stock solution of 8-(4-Anilino) BODIPY (e.g., 1 mM) in a suitable solvent like DCM or THF.

-

Prepare Viscosity Standards: Prepare a series of methanol-glycerol mixtures with varying volume percentages (e.g., 100:0, 90:10, 80:20... 0:100). The viscosity of each mixture should be known or measured with a rheometer.

-

Sample Preparation: For each viscosity standard, prepare a cuvette by adding a small aliquot of the BODIPY stock solution and diluting with the methanol-glycerol mixture to a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the initial solvent from the stock solution is minimal to not affect the overall viscosity.

-

Spectroscopic Measurement:

-

Record the fluorescence emission spectrum for each sample using a fluorometer. Use an excitation wavelength near the absorption maximum (e.g., 470-490 nm).

-

Record the peak fluorescence intensity (I) at the emission maximum.

-

-

Data Analysis: Plot the logarithm of the fluorescence intensity (log I) against the logarithm of the viscosity (log η). For a molecular rotor, this plot should yield a linear relationship, confirming its viscosity-sensing behavior.[15]

-

Caption: Workflow for verifying the molecular rotor property.

Conclusion and Future Outlook

8-(4-Anilino) BODIPY is far more than a simple dye; it is a sophisticated molecular probe whose utility is derived directly from its unique chemical architecture. The strategic placement of the anilino group at the meso-position creates a fluorophore with profound sensitivity to environmental polarity and viscosity. This has established it as an indispensable tool for researchers in cell biology, diagnostics, and materials science.

Future research will likely focus on refining this molecular platform. Key areas of development include:

-

Red-Shifted Derivatives: Modifying the BODIPY core to push absorption and emission wavelengths into the near-infrared (NIR) region would enhance tissue penetration for in vivo imaging.[19]

-

Improved Biocompatibility: Enhancing water solubility and incorporating specific targeting moieties (e.g., peptides, antibodies) will enable more precise and effective biological applications.[19][20]

-

Theranostic Agents: Combining the diagnostic imaging capabilities of 8-(4-Anilino) BODIPY with therapeutic functionalities, such as photodynamic therapy, could lead to the development of powerful theranostic agents for image-guided treatment.[19]

The foundational principles embodied by 8-(4-Anilino) BODIPY will continue to inspire the design of next-generation fluorescent probes, pushing the boundaries of what we can see and measure at the molecular level.

References

-

Development of a new fluorescent probe: 1,3,5,7-tetramethyl-8-(4 '-aminophenyl)-4,4-difluoro-4-bora-3a,4a-diaza-s-indacence for the determination of trace nitrite | Request PDF. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Synthesis, Spectroscopy, Crystal Structure, Electrochemistry, and Quantum Chemical and Molecular Dynamics Calculations of a 3-Anilino Difluoroboron Dipyrromethene Dye | The Journal of Physical Chemistry A. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]

-

Synthesis and spectroscopic properties of some novel BODIPY dyes. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

8-(4-Anilino) Bodipy | C19H20BF2N3 | CID 46780412. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

8-(4-Anilino) BODIPY. (n.d.). Immunomart. Retrieved January 10, 2026, from [Link]

-

New insights into quantifying the solvatochromism of BODIPY based fluorescent probes. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Synthesis and application of reactive BODIPY dyes. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Synthesis, solvatochromism, aggregation-induced emission and cell imaging of tetraphenylethene-containing BODIPY derivatives with large Stokes shifts. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

-

Solvatochromic Sensitivity of BODIPY Probes: A New Tool for Selecting Fluorophores and Polarity Mapping. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]

-

Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. (2022). MDPI. Retrieved January 10, 2026, from [Link]

-

Spectroscopic Analysis of BODIPY Dyes. (n.d.). TCU Digital Repository. Retrieved January 10, 2026, from [Link]

-

Solvatochromic Fluorescent BODIPY Derivative as Imaging Agent in Camptothecin Loaded Hexosomes for Possible Theranostic Applications. (2018). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Synthesis, characterization, photophysical, and photochemical studies of BODIPY derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

-

8-(4-Anilino) Bodipy [321895-93-6]. (n.d.). Chemsigma. Retrieved January 10, 2026, from [Link]

-

Synthesis and Spectroscopic Properties of Some Novel BODIPY Dyes. (2016). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Synthesis and Prospects for the Use of meso-CF3-BODIPY Fluorophores (A Review). (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Synthesis and characterization of a novel meso -substituted BODIPY armed with an ethynyl functional hook for post-synthetic probe functionalization | Request PDF. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Expeditious, mechanochemical synthesis of BODIPY dyes. (n.d.). Beilstein Journals. Retrieved January 10, 2026, from [Link]

-

A Concise Synthesis of a BODIPY-Labeled Tetrasaccharide Related to the Antitumor PI-88. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

-

Synthesis, photophysical properties and solvatochromism of meso-substituted tetramethyl BODIPY dyes. (2014). PubMed. Retrieved January 10, 2026, from [Link]

-

Synthesis and Photophysical Properties of Novel BODIPY and BOPHY Dyes. (n.d.). Newcastle University Theses. Retrieved January 10, 2026, from [Link]

-

BODIPY-Based Molecules for Biomedical Applications. (2023). National Institutes of Health. Retrieved January 10, 2026, from [Link]

-

A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

-

Synthesis and photophysical properties of meso -aryloxy linked BODIPY monomers, dimers, and trimer | Request PDF. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors. (2017). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

-

8th Position BODIPY Chemistry. (n.d.). ProQuest. Retrieved January 10, 2026, from [Link]

-

Microwave-assisted synthesis of meso-carboxyalkyl-BODIPYs and an application to fluorescence imaging. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

-

Synthesis, Photophysical Study, and Biological Application Analysis of Complex Borondipyrromethene Dyes | ACS Omega. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]

-

BODIPY-Based Molecules for Biomedical Applications. (2023). Encyclopedia.pub. Retrieved January 10, 2026, from [Link]

-

BODIPY Fluorescent Labeling. (n.d.). LifeTein Peptide Blog. Retrieved January 10, 2026, from [Link]

-

Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection. (n.d.). Frontiers. Retrieved January 10, 2026, from [Link]

-

Synthesis of Meso-Halogenated BODIPYs and Access to Meso-Substituted Analogues | Request PDF. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

Sources

- 1. BJOC - Expeditious, mechanochemical synthesis of BODIPY dyes [beilstein-journals.org]

- 2. Synthesis, photophysical properties and solvatochromism of meso-substituted tetramethyl BODIPY dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. biocat.com [biocat.com]

- 5. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-(4-Anilino) BODIPY - Immunomart [immunomart.com]

- 7. 8<sup>th</sup> Position BODIPY Chemistry - ProQuest [proquest.com]

- 8. 8-(4-Anilino) bodipy | 321895-93-6 | FA17933 | Biosynth [biosynth.com]

- 9. 8-(4-Anilino) Bodipy | C19H20BF2N3 | CID 46780412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, solvatochromism, aggregation-induced emission and cell imaging of tetraphenylethene-containing BODIPY derivatives with large Stokes shifts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Solvatochromic Sensitivity of BODIPY Probes: A New Tool for Selecting Fluorophores and Polarity Mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Buy 8-(4-Anilino) Bodipy (EVT-1442349) | 321895-93-6 [evitachem.com]

- 20. Microwave-assisted synthesis of meso-carboxyalkyl-BODIPYs and an application to fluorescence imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 8-(4-Anilino) BODIPY: A Versatile Fluorophore for Advanced Applications

Introduction: Unveiling the Potential of a Unique BODIPY Core

The boron-dipyrromethene (BODIPY) class of fluorophores has garnered significant attention within the scientific community for its exceptional photophysical properties, including high fluorescence quantum yields, sharp emission spectra, and robust photostability.[1] Among the vast library of BODIPY derivatives, 8-(4-Anilino) BODIPY emerges as a particularly noteworthy compound. Its structure features a para-anilino group attached at the 8-position (meso-position) of the BODIPY core, a modification that bestows unique functionalities and opens avenues for diverse applications ranging from environmental sensing to advanced bioimaging.[1][2]

This technical guide provides an in-depth exploration of 8-(4-Anilino) BODIPY, detailing its fundamental properties, core applications, and practical experimental protocols. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile fluorescent tool in their work.

Core Structure and Photophysical Properties

The fundamental structure of 8-(4-Anilino) BODIPY consists of the classic BODIPY framework with a key functionalization: an aniline group at the meso-position. This substitution is critical as the nitrogen lone pair of the anilino group can interact with the electron-poor BODIPY core, influencing the molecule's electronic and photophysical characteristics.[3] This interaction is sensitive to the surrounding environment, forming the basis for many of its sensing applications.

The photophysical properties of BODIPY dyes are renowned for their excellence, and the 8-(4-anilino) derivative is no exception. It generally exhibits a high fluorescence quantum yield and a narrow emission bandwidth, which are highly desirable for imaging and sensing to ensure bright signals and minimize spectral overlap.[1]

Table 1: Key Photophysical and Chemical Properties of 8-(4-Anilino) BODIPY

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀BF₂N₃ | [4] |

| Molecular Weight | 339.19 g/mol | [4][5] |

| CAS Number | 321895-93-6 | [4] |

| Typical Excitation Max | ~561 nm | [] |

| Typical Emission Max | ~569 nm | [] |

| Appearance | Dark Yellow Solid | [] |

Note: Exact excitation and emission maxima can vary depending on the solvent environment and specific modifications to the core structure.

Key Applications of 8-(4-Anilino) BODIPY

The unique structure of 8-(4-Anilino) BODIPY makes it a versatile tool. It is primarily used as a foundational chemical scaffold for creating more complex fluorescent probes and as a direct sensor for various environmental parameters.[1][4]

Fluorescent Probes for Environmental Sensing

The aniline group at the meso-position renders the fluorophore's properties sensitive to its local environment. This has been exploited to develop probes for several analytes and physical conditions.

-

pH Sensing: The nitrogen atom in the anilino group can be protonated under acidic conditions. This alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a change in its fluorescence. This property has enabled its use as a highly sensitive fluorescent probe for pH that is excitable with visible light.[7]

-

Viscosity Sensing (Molecular Rotors): 8-(4-Anilino) BODIPY and its derivatives can function as "molecular rotors." In low-viscosity environments, the anilino group can freely rotate, providing a non-radiative decay pathway that quenches fluorescence. As viscosity increases, this intramolecular rotation is hindered, forcing the molecule to relax via fluorescence and leading to a significant increase in emission intensity.[8][9] This makes it an excellent candidate for mapping microviscosity changes within living cells, particularly in organelles like mitochondria, where viscosity is linked to cellular health and disease states such as Alzheimer's.[8][10][11]

-

Analyte Detection: The anilino group can be further functionalized to create chemosensors. For instance, derivatives have been developed for the detection of dissolved carbon dioxide and trace amounts of nitrite in samples.[7]

Bioimaging and Cellular Labeling

Thanks to its robust fluorescence and cell permeability, 8-(4-Anilino) BODIPY is widely used as a fluorescent label in bioimaging.[] It can be conjugated to proteins, lipids, or other biomolecules to visualize their distribution and dynamics within living cells using techniques like confocal microscopy and flow cytometry.[] Its application as a viscosity probe is particularly relevant for studying cellular processes like apoptosis and the trafficking of organelles.[8]

Photosensitizers for Photodynamic Therapy (PDT)

While BODIPY dyes are typically highly fluorescent, their emission can be suppressed to favor the generation of a long-lived triplet state.[12] This is a key requirement for a photosensitizer in Photodynamic Therapy (PDT), a cancer treatment modality. In PDT, a photosensitizer accumulates in tumor tissue and, upon light irradiation, generates reactive oxygen species (ROS), such as singlet oxygen, which induces localized cell death.[12][13] By modifying the 8-(4-anilino) structure—for example, by introducing heavy atoms—the intersystem crossing to the triplet state can be enhanced, turning the fluorescent probe into a potent therapeutic agent.[12]

Experimental Workflows and Protocols

Protocol 1: General Staining of Live Cells for Viscosity Imaging

This protocol provides a general guideline for using a viscosity-sensitive 8-(4-Anilino) BODIPY derivative to image intracellular viscosity.

Materials:

-

8-(4-Anilino) BODIPY-based viscosity probe (e.g., BTV, a mitochondria-targeting derivative)[8]

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Phosphate-buffered saline (PBS) or appropriate cell culture medium (e.g., DMEM)

-

Live cells cultured on glass-bottom dishes suitable for microscopy

-

Fluorescence microscope (confocal or FLIM system recommended)

Methodology:

-

Probe Preparation: Prepare a 1 mM stock solution of the BODIPY probe in anhydrous DMSO. Store protected from light at -20°C.

-

Working Solution: On the day of the experiment, dilute the stock solution to a final concentration of 1-10 µM in pre-warmed cell culture medium or PBS. Vortex briefly to ensure complete dissolution.

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells twice with pre-warmed PBS or culture medium to remove any unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed medium to the cells.

-

Image the cells immediately using a fluorescence microscope. For 8-(4-Anilino) BODIPY derivatives, typical excitation is around 561 nm and emission collection around 570-620 nm.[]

-

For quantitative viscosity measurements, Fluorescence Lifetime Imaging Microscopy (FLIM) is the preferred method, as the fluorescence lifetime often shows a direct linear relationship with the medium's viscosity.[8]

-

Diagram 1: Experimental Workflow for Cellular Viscosity Imaging

Caption: Step-by-step workflow for staining live cells with a BODIPY-based viscosity probe.

Mechanism of Action: Viscosity Sensing

The function of 8-(4-Anilino) BODIPY as a molecular rotor is governed by the relationship between its conformation and fluorescence emission.

Diagram 2: Mechanism of a BODIPY Molecular Rotor

Caption: Conformational states of 8-(4-Anilino) BODIPY in low vs. high viscosity environments.

Future Outlook and Conclusion

8-(4-Anilino) BODIPY is more than just a single dye; it represents a versatile platform for the development of sophisticated chemical tools. Current research focuses on enhancing its properties for in vivo applications by improving water solubility and biocompatibility.[14] Furthermore, the development of near-infrared (NIR) emitting derivatives is a key goal, as longer wavelengths allow for deeper tissue penetration and reduced autofluorescence in biological samples.[14] The integration of this BODIPY core into theranostic agents, which combine diagnostic imaging and therapeutic action (like PDT) into a single molecule, holds immense promise for personalized medicine.[14]

References

- 8-(4-Anilino) bodipy | CAS 321895-93-6 | SCBT - Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8N5eHntB8v_L0E0B4KvNsL05Pt82djt_HwnbeYQU1flPzF5tQGL6iGkpyWXO6H433lJ5J23gwKFvSQpxMLF_e3R6qSvJWIFNFVlEfK3VGdJJWnnxDbsffBFft4xQba8Cz6Hmyu6TlhYPmvS0ElqIN]

- 8-(4-Anilino) BODIPY - BioCat GmbH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcPdYaEAYxp2gTzEYhcQ0AmtXdKNasdmb-S6CmRYraFTzeanQ6xFwNWhnAxzk1Xs8HEvI8uazZ8u2KOKdnbil0v1ACd0KY_DRpTlclZvtTyp07a89of93G4lw4OmY_M5XGEsx0njI1Phtg2qAnLoF6c0A0ySLwLQm9vIN8]

- Development of a new fluorescent probe: 1,3,5,7-tetramethyl-8-(4 '-aminophenyl)-4,4-difluoro-4-bora-3a,4a-diaza-s-indacence for the determination of trace nitrite | Request PDF - ResearchGate. [URL: https://www.researchgate.

- A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFwwZkXVNXfkmAaeXj8y5oGlhIGtoryX-3mvGLIHdk-2EYzAK8njEbr0bfUQF_7YPt7st-oMrqvV0OwwRqNeq5w93pQ5MUw63-FG5DROX0omAyhtOH4myjyU_TcIDUsghKrwA=]

- CAS 321895-93-6 8-(4-Anilino) Bodipy - Probes / BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOEO85E_uOf8WoGaSp1D_yWaM0lcgMmD_DB6HSNRDobcfp5tDd98JPD5sThixkEKy56XSaJf4HaSFnvtBpo7fw54y5ctbiRh_hGZv8ea7gySnD5PMeGy2N3imK3xLGDBl8SgB83v9_mKPiurn2mG4nwc70TZ4zJieJOesAXGENTN2ZJ0ZGLruQ]

- 8-(4-Anilino) bodipy | 321895-93-6 | FA17933 | Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3mrgs41cxuiqG-W5jbImprKuMoKNDp0TJ7nkObMqtd_IrTTebCXjAlxquwMYhLPB9prELrIqWBNS6_SfHxRLN-NNM8J-B33G0DaVnKqYO0CA61Vow2uewhCoJ_T5GpNAi4lLv5O2f3OTGTSJlhLFAcLaXf0DK-zfjVKQw]

- 8-(4-Anilino) BODIPY - Immunomart. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK3UWuyonqT8hJY6sglHEHwKW3tlWwvd20FOCjq_xTbq_j52auNchv-2HodNSGI9X5ELcBjgGozmTSrjLjH7ibJILYgeYm6suGz0RpuFT3O1pAz8LoIxyrVlkfCPHr9V-uXtWYr3puFbEx0IQI]

- BODIPY Dyes In Photodynamic Therapy - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3458183/]

- Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/cp/c7cp03090a]

- Buy 8-(4-Anilino) Bodipy (EVT-1442349) - EvitaChem. [URL: https://vertexaisearch.cloud.google.

- 8-(4-Anilino) BODIPY. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcPdYaEAYxp2gTzEYhcQ0AmtXdKNasdmb-S6CmRYraFTzeanQ6xFwNWhnAxzk1Xs8HEvI8uazZ8u2KOKdnbil0v1ACd0KY_DRpTlclZvtTyp07a89of93G4lw4OmY_M5XGEsx0njI1Phtg2qAnLoF6c0A0ySLwLQm9vIN8]

- 8th Position BODIPY Chemistry - ProQuest. [URL: https://www.proquest.com/openview/86047781b4904c107e324c483984e03d/1?pq-origsite=gscholar&cbl=18750&diss=y]

- Heavy-atom-free BODIPY-based photodynamic therapy agents activated at long wavelengths - Materials Advances (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ma/d1ma00481c]

- Molecular Mechanism of Viscosity Sensitivity in BODIPY Rotors and Application to Motion-Based Fluorescent Sensors - Institute for Basic Science. [URL: https://www.ibs.re.kr/cop/bbs/BBSMSTR_000000000612/selectBoardArticle.do?nttId=18413]

- Molecular Mechanism of Viscosity Sensitivity in BODIPY Rotors and Application to Motion-Based Fluorescent Sensors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32072803/]

Sources

- 1. biocat.com [biocat.com]

- 2. 8-(4-Anilino) BODIPY - Immunomart [immunomart.com]

- 3. 8<sup>th</sup> Position BODIPY Chemistry - ProQuest [proquest.com]

- 4. scbt.com [scbt.com]

- 5. 8-(4-Anilino) bodipy | 321895-93-6 | FA17933 | Biosynth [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. pr.ibs.re.kr [pr.ibs.re.kr]

- 11. Molecular Mechanism of Viscosity Sensitivity in BODIPY Rotors and Application to Motion-Based Fluorescent Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BODIPY Dyes In Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heavy-atom-free BODIPY-based photodynamic therapy agents activated at long wavelengths - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 14. Buy 8-(4-Anilino) Bodipy (EVT-1442349) | 321895-93-6 [evitachem.com]

8-(4-Anilino) Bodipy synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 8-(4-Anilino) BODIPY

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and fundamental photophysical properties of 8-(4-anilino) BODIPY. Boron-dipyrromethene (BODIPY) dyes are prized for their sharp absorption and emission peaks, high fluorescence quantum yields, and exceptional stability.[1][2] Functionalization at the 8-position (meso-position) of the BODIPY core with an electron-donating anilino group imparts unique, environment-sensitive fluorescent properties.[3][4] This document details the prevalent synthetic methodology via nucleophilic aromatic substitution, outlines a complete protocol for spectroscopic and spectrometric characterization, and explains the underlying mechanism of its environmentally sensitive fluorescence. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique capabilities of 8-(4-anilino) BODIPY as a fluorescent probe or labeling agent.

The BODIPY Core: A Privileged Fluorophore Scaffold

The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core structure is the foundation of a versatile class of fluorescent dyes.[1] These fluorophores are renowned for their robust chemical and photostability, high molar absorption coefficients, and typically high fluorescence quantum yields.[1][5] A key feature of the BODIPY scaffold is its amenability to chemical modification at multiple positions, which allows for the fine-tuning of its spectral properties to suit a vast array of applications, from biological imaging to materials science.[][7]

The Strategic Importance of the Meso-Position

The 8-position, or meso-position, of the BODIPY core is a critical site for functionalization. Substitution at this position directly influences the electronic structure of the entire π-conjugated system. While alkyl or aryl groups at the meso-position may only cause modest shifts in the spectral properties, the introduction of groups with strong electronic effects, such as electron-donating amines or electron-withdrawing groups, can dramatically alter the dye's photophysical behavior.[1][3][5] The introduction of an anilino group, an electron-donating moiety, is a powerful strategy for creating environmentally sensitive fluorescent probes.

8-(4-Anilino) BODIPY: A Fluorophore with a Purpose

The 8-(4-anilino) BODIPY derivative is a prime example of how meso-substitution can induce desirable properties. The lone pair of electrons on the anilino nitrogen can interact with the BODIPY core, often leading to fluorescence quenching through a process known as Photoinduced Electron Transfer (PeT). This quenching mechanism can be modulated by the local environment. In polar solvents, or upon protonation of the nitrogen atom in acidic conditions, the PeT process is inhibited, leading to a "turn-on" of bright fluorescence.[8] This solvent-dependent fluorescence, or solvatochromism, makes 8-(4-anilino) BODIPY an excellent candidate for probing the polarity of microenvironments, such as within lipid droplets in cells or during protein binding events.[9][10][11]

Synthesis of 8-(4-Anilino) BODIPY

The most common and efficient route to 8-(4-anilino) BODIPY is a two-step process that begins with a meso-halogenated BODIPY precursor. This approach leverages the reactivity of the meso-position towards nucleophilic aromatic substitution (SNAr).

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis begins with a suitable BODIPY core, typically substituted with methyl groups at the 3 and 5 positions for stability and solubility (e.g., 3,5-dimethyl-BODIPY). The key intermediate is 8-chloro-3,5-dimethyl-BODIPY. The chlorine atom at the electron-deficient meso-position serves as an excellent leaving group for nucleophilic attack.[12] Aniline (or a substituted aniline) then acts as the nucleophile, displacing the chloride to form the desired 8-(4-anilino) BODIPY product.

Experimental Workflow Diagram

Sources

- 1. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Modulation of the photophysical properties of BODIPY dyes by substitution at their meso position. - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. New insights into quantifying the solvatochromism of BODIPY based fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solvatochromic Sensitivity of BODIPY Probes: A New Tool for Selecting Fluorophores and Polarity Mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solvatochromic fluorescent BODIPY derivative as imaging agent in camptothecin loaded hexosomes for possible theranostic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Photophysical Properties of 8-(4-Anilino) BODIPY

Foreword: Beyond the Fluorophore Core

The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core is a cornerstone of modern fluorescence applications, celebrated for its intrinsic brightness, sharp spectral bands, and remarkable photostability.[1][2][3][4] However, the true power of the BODIPY platform lies in its synthetic versatility. By strategically modifying its structure, we can imbue the core fluorophore with novel functionalities, transforming it from a simple label into a sophisticated environmental sensor.

This guide focuses on a particularly insightful derivative: 8-(4-Anilino) BODIPY . The introduction of an anilino group at the meso (8) position creates a molecule with a fascinating and highly useful photophysical behavior. This substitution establishes a donor-acceptor system and, crucially, introduces a degree of rotational freedom that makes the molecule's fluorescence exquisitely sensitive to its local environment.[5][6][7] We will explore the fundamental principles governing this behavior, detail the protocols for its characterization, and discuss its application as a fluorescent molecular rotor for probing microenvironments.

Core Molecular Structure and Synthetic Strategy

The compound 8-(4-Anilino) BODIPY features a para-anilino group attached at the 8-position of the boron-dipyrromethene core.[8] This structure, with the chemical formula C₁₉H₂₀BF₂N₃ and a molecular weight of 339.19 g/mol , is key to its unique properties.[9][10]

The synthesis of such meso-substituted BODIPY dyes is typically achieved through a one-pot condensation reaction. While several routes exist, a common and effective strategy involves the acid-catalyzed condensation of a pyrrole derivative with an appropriate aldehyde, followed by oxidation and subsequent complexation with boron trifluoride etherate (BF₃·OEt₂).[11] This robust methodology allows for the efficient generation of the core scaffold.

Caption: General workflow for the synthesis of 8-aryl substituted BODIPY dyes.

Fundamental Photophysical Characteristics

Like its parent scaffold, 8-(4-Anilino) BODIPY exhibits strong absorption in the visible spectrum. Its key characteristic, however, is the profound influence of its immediate environment on its emission properties.

Absorption and Emission

The molecule displays a strong primary absorption band corresponding to the S₀ → S₁ electronic transition, which is typical for the BODIPY core. The emission results from the relaxation from the S₁ state back to the S₀ ground state. In environments of low viscosity, the fluorescence is significantly quenched, but in viscous media, it becomes highly fluorescent.

| Property | Value | Conditions | Source |

| Chemical Formula | C₁₉H₂₀BF₂N₃ | - | [9][10] |

| Molecular Weight | 339.19 g/mol | - | [9][10] |

| Typical λabs (Excitation) | ~561 nm | Varies with solvent | [] |

| Typical λem (Emission) | ~569 nm | Varies with solvent | [] |

| Stokes Shift | Small (~8 nm) | Varies with solvent | [] |

| Fluorescence Quantum Yield (ΦF) | Low (<0.1) to High (>0.8) | Environment-dependent | [5][6][13] |

| Fluorescence Lifetime (τF) | ~0.5 ns to >5 ns | Environment-dependent | [5][6] |

Table 1: Core photophysical and chemical data for 8-(4-Anilino) BODIPY.

The Molecular Rotor Mechanism

The defining characteristic of 8-(4-Anilino) BODIPY is its function as a fluorescent molecular rotor. This behavior arises from the ability of the meso-anilino group to rotate relative to the BODIPY core.

Causality: Upon photoexcitation to the S₁ state, the molecule has two primary competing pathways for de-excitation:

-

Radiative Decay: The molecule can relax by emitting a photon (fluorescence), returning to the ground state. This is a relatively slow process (on the nanosecond scale).

-

Non-Radiative Decay: The excited state energy can be dissipated as heat through intramolecular motion. For 8-(4-Anilino) BODIPY, the primary non-radiative pathway is the torsional rotation of the anilino group. This process is very fast in low-viscosity environments.

In fluid, low-viscosity solvents, the rotation of the anilino group is rapid and unhindered, providing an efficient non-radiative decay channel that outcompetes fluorescence. This results in a very low fluorescence quantum yield.

Conversely, in a viscous environment (such as within a cell membrane, in glycerol, or in a polymerized matrix), the rotation of the anilino group is sterically hindered. This effectively closes the non-radiative decay channel. With its primary quenching pathway blocked, the molecule is forced to de-excite through the slower, radiative pathway of fluorescence.[5][13] This leads to a dramatic increase in both fluorescence quantum yield and lifetime.

Caption: Competing decay pathways for an excited 8-(4-Anilino) BODIPY.

Experimental Characterization Protocols

To fully characterize the photophysical properties of 8-(4-Anilino) BODIPY, a series of spectroscopic measurements are required. The following protocols provide a self-validating framework for obtaining reliable data.

Protocol: Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption (λabs) and emission (λem) maxima and the Stokes shift.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution (~1 mM) of 8-(4-Anilino) BODIPY in a high-purity solvent (e.g., spectroscopic grade THF or Dichloromethane).

-

Working Solution Preparation: Prepare a dilute working solution in the solvent of interest by diluting the stock solution. The final concentration should yield an absorbance of ~0.1 at the λmax in a 1 cm path length cuvette. This minimizes inner filter effects.

-

Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with a cuvette containing only the solvent.

-

Record the absorption spectrum of the sample solution from ~400 nm to ~700 nm.

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the determined λabs.

-

Scan the emission spectrum from ~10 nm above the excitation wavelength to ~750 nm.

-

Identify the wavelength of maximum emission intensity (λem).

-

-

Data Analysis: Calculate the Stokes shift as: Δλ = λem - λabs.

Protocol: Relative Fluorescence Quantum Yield (ΦF) Determination

Objective: To quantify the fluorescence efficiency relative to a known standard.

Trustworthiness: This ratiometric method is self-validating as it normalizes for instrumental parameters. Fluorescein in 0.1 M NaOH (ΦF = 0.92) is a common standard for this spectral region.[14]

Methodology:

-

Sample Preparation: Prepare a series of solutions of both the 8-(4-Anilino) BODIPY sample and the fluorescein standard in their respective solvents with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Data Acquisition:

-

Measure the absorption spectrum for each solution.

-

Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both sample and standard.

-

-

Data Analysis:

-

Integrate the area under the emission curve for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both series of solutions. The plots should be linear.

-

Calculate the quantum yield using the following equation: Φsample = Φstd * (Gradsample / Gradstd) * (nsample² / nstd²) Where Grad is the gradient of the plot and n is the refractive index of the solvent.

-

Protocol: Viscosity-Dependent Fluorescence Measurement

Objective: To characterize the molecular rotor behavior by correlating fluorescence intensity with solvent viscosity.

Methodology:

-

Solvent System: Prepare a series of solvent mixtures with varying viscosities. A common system is ethanol-ethylene glycol mixtures, where the viscosity can be tuned from low to high by increasing the ethylene glycol content.[13]

-

Sample Preparation: Prepare solutions of 8-(4-Anilino) BODIPY in each solvent mixture, ensuring the concentration is identical across all samples.

-

Measurement:

-

For each sample, record the steady-state fluorescence emission spectrum using a consistent excitation wavelength and instrumental settings.

-

Record the peak fluorescence intensity at λem for each sample.

-

-

Data Analysis:

-

Plot the fluorescence intensity (or quantum yield) as a function of solvent viscosity.

-

This relationship is often described by the Förster-Hoffmann equation: log(ΦF) = C + x * log(η), where η is the viscosity. A linear relationship in the log-log plot confirms the molecular rotor behavior.

-

Caption: Flowchart for characterizing the molecular rotor properties.

Applications in Research and Development

The unique viscosity-sensitive fluorescence of 8-(4-Anilino) BODIPY makes it an invaluable tool for researchers, particularly in cell biology and materials science.

-

Cellular Imaging: The dye can be used to map the microviscosity of different subcellular compartments.[1][15] Changes in cellular viscosity are linked to various physiological and pathological processes, including apoptosis, disease states, and cellular aging. Because BODIPY dyes are generally uncharged and hydrophobic, they can readily permeate cell membranes.[3]

-

Materials Science: It can be incorporated into polymers or gels to report on the curing process, material degradation, or changes in mechanical properties.

-

Drug Development: The probe can be used to study the effects of drugs on cell membrane fluidity or the viscosity of the cytoplasm.

Conclusion and Future Outlook

8-(4-Anilino) BODIPY is a prime example of rational fluorophore design. By introducing a single functional group, the fundamental photophysics of the BODIPY core are elegantly harnessed to create a powerful sensor. Its ability to transduce information about local viscosity into a bright, readable fluorescence signal provides a non-invasive window into complex microenvironments. Future developments will likely focus on tuning the spectral properties towards the near-infrared for deeper tissue imaging and enhancing water solubility for broader biological applicability.[16] The principles demonstrated by this molecular rotor will continue to inspire the development of the next generation of smart fluorescent probes.

References

-

Kuimova, M. K., et al. (2015). Fluorescent Properties of 8-Substituted BODIPY Dyes: Influence of Solvent Effects. Journal of Fluorescence, 25(5), 1517-26. [Link]

-

ResearchGate. (n.d.). Fluorescent Properties of 8-Substituted BODIPY Dyes: Influence of Solvent Effects. [Link]

-

International Journal of Photoenergy. (2014). Effect of Solvents on the Fluorescent Spectroscopy of BODIPY-520 Derivative. [Link]

-

ResearchGate. (n.d.). Development of a new fluorescent probe: 1,3,5,7-tetramethyl-8-(4'-aminophenyl)-4,4-difluoro-4-bora-3a,4a-diaza-s-indacence for the determination of trace nitrite. [Link]

-

ResearchGate. (n.d.). Synthesis and application of reactive BODIPY dyes. [Link]

-

MDPI. (2023). BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. [Link]

-

Royal Society of Chemistry. (2020). Synthesis, characterization, photophysical, and photochemical studies of BODIPY derivatives. [Link]

-

Encyclopedia.pub. (2023). BODIPY-Based Molecules for Biomedical Applications. [Link]

-

LifeTein. (n.d.). BODIPY Fluorescent Labeling. [Link]

-

Beilstein Journals. (2013). Expeditious, mechanochemical synthesis of BODIPY dyes. [Link]

-

MDPI. (2017). A Concise Synthesis of a BODIPY-Labeled Tetrasaccharide Related to the Antitumor PI-88. [Link]

-

Kuimova, M. K., et al. (2014). Fluorescent Properties of 8-phenylBODIPY in Ethanol - Ethylene Glycol Mixed Solutions. Journal of Fluorescence, 24(6), 1613-9. [Link]

-

Newcastle University Theses. (n.d.). Synthesis and Photophysical Properties of Novel BODIPY and BOPHY Dyes. [Link]

-

MDPI. (2021). Photochemical Properties and Stability of BODIPY Dyes. [Link]

-

MDPI. (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. [Link]

-

ProQuest. (n.d.). 8th Position BODIPY Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. lifetein.com [lifetein.com]

- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. BODIPY™ | AAT Bioquest [aatbio.com]

- 5. Fluorescent Properties of 8-Substituted BODIPY Dyes: Influence of Solvent Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 8<sup>th</sup> Position BODIPY Chemistry - ProQuest [proquest.com]

- 8. biocat.com [biocat.com]

- 9. 8-(4-Anilino) bodipy | 321895-93-6 | FA17933 | Biosynth [biosynth.com]

- 10. scbt.com [scbt.com]

- 11. BJOC - Expeditious, mechanochemical synthesis of BODIPY dyes [beilstein-journals.org]

- 13. Fluorescent properties of 8-phenylBODIPY in ethanol - ethylene glycol mixed solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Buy 8-(4-Anilino) Bodipy (EVT-1442349) | 321895-93-6 [evitachem.com]

An In-Depth Technical Guide to the Fluorescence Mechanism of 8-(4-Anilino) BODIPY

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) scaffold has become a cornerstone in the development of fluorescent probes due to its exceptional photophysical properties.[1][2] Among its numerous derivatives, 8-(4-anilino) BODIPY stands out as a fascinating example of a "molecular rotor," a class of fluorophores whose emission is highly sensitive to the viscosity of its local environment. This technical guide provides a comprehensive exploration of the core mechanisms governing the fluorescence of 8-(4-anilino) BODIPY. We will delve into the theoretical underpinnings of the Twisted Intramolecular Charge Transfer (TICT) model, examine the critical role of the anilino group's rotational dynamics, and discuss how environmental factors such as solvent polarity and viscosity dictate its fluorescence quantum yield. Furthermore, this guide will present detailed experimental protocols for characterizing the photophysical properties of this molecular rotor, offering practical insights for researchers leveraging its unique capabilities in diverse applications, from mapping cellular microviscosity to developing novel drug delivery systems.

Introduction: The BODIPY Core and the Rise of Molecular Rotors

BODIPY dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and photostability.[3][4] However, the introduction of specific substituents can dramatically alter these properties, leading to environmentally sensitive probes. The substitution at the 8-position (meso-position) of the BODIPY core with an electron-donating group, such as an anilino moiety, gives rise to a molecule with "molecular rotor" characteristics.[5][6]

The defining feature of a molecular rotor is the intramolecular rotation of a part of the molecule, which provides a non-radiative decay pathway for the excited state.[1] In the case of 8-(4-anilino) BODIPY, the anilino group can rotate relative to the BODIPY core. This rotation is a key determinant of the dye's fluorescence. In environments with low viscosity, this rotation is rapid and efficient, leading to non-radiative de-excitation and, consequently, low fluorescence. Conversely, in viscous environments, the rotation is hindered, which closes the non-radiative decay channel and forces the molecule to de-excite via fluorescence, resulting in a significant increase in emission intensity.[7] This viscosity-dependent fluorescence makes 8-(4-anilino) BODIPY an invaluable tool for probing the microviscosity of its surroundings.[8][9][10]

The Core Mechanism: Twisted Intramolecular Charge Transfer (TICT)

The fluorescence behavior of 8-(4-anilino) BODIPY is best explained by the Twisted Intramolecular Charge Transfer (TICT) model.[11][12][13][14] This model describes the photophysical processes in molecules containing an electron donor and an electron acceptor moiety linked by a single bond that allows for torsional rotation.

Upon photoexcitation, the molecule is initially in a locally excited (LE) state, which is planar and highly fluorescent. However, in polar solvents, the molecule can undergo a conformational change in the excited state, where the anilino group twists relative to the BODIPY core.[15] This twisting leads to the formation of a non-fluorescent, charge-separated TICT state.[11][13] The energy of this TICT state is highly dependent on the polarity of the solvent, being more stabilized in more polar environments.[11][13][14]

The transition from the LE state to the TICT state is a non-radiative process that effectively quenches the fluorescence.[14] The rate of this transition is directly influenced by the viscosity of the medium. In low-viscosity solvents, the rotational motion of the anilino group is fast, favoring the formation of the TICT state and resulting in weak fluorescence. In high-viscosity media, the rotation is restricted, inhibiting the formation of the TICT state and promoting fluorescence from the LE state.[12][13]

Caption: The Jablonski diagram illustrating the TICT mechanism in 8-(4-anilino) BODIPY.

Structural and Environmental Influences on Fluorescence

The fluorescence properties of 8-(4-anilino) BODIPY are not solely governed by viscosity. Other factors, including the electronic nature of substituents on the anilino ring and the polarity of the solvent, play crucial roles.

Substituent Effects on the Anilino Ring

The electronic properties of the anilino group can be modulated by introducing electron-donating or electron-withdrawing groups at the para-position of the phenyl ring.[16]

-

Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing the charge transfer character of the molecule. This can lead to a red-shift in the absorption and emission spectra.

-

Electron-withdrawing groups (EWGs) decrease the electron-donating ability of the anilino group. This can reduce the driving force for TICT state formation, potentially leading to increased fluorescence even in less viscous environments.[16] These substitutions can significantly impact the coplanarity of the anilino group with the BODIPY core, thereby affecting the fluorescence quantum yield.[16]

Solvent Polarity

Solvent polarity has a profound effect on the energy levels of the LE and TICT states.[11][13] In nonpolar solvents, the LE state is favored, and the molecule exhibits strong fluorescence. As the solvent polarity increases, the TICT state becomes more stabilized, leading to a decrease in fluorescence quantum yield and a red-shift in the emission wavelength.[11][12][13] This solvatochromism is a hallmark of molecules undergoing TICT.

| Solvent | Polarity (Dielectric Constant) | Fluorescence Quantum Yield (ΦF) |

| Hexane | 1.88 | High |

| Toluene | 2.38 | Moderate-High |

| Dichloromethane | 8.93 | Moderate-Low |

| Acetonitrile | 37.5 | Low |

| Methanol | 32.7 | Very Low |

Caption: Table summarizing the general trend of fluorescence quantum yield of 8-(4-anilino) BODIPY in solvents of varying polarity.

Experimental Protocols for Characterization

To fully understand and utilize the properties of 8-(4-anilino) BODIPY, a series of spectroscopic and photophysical measurements are necessary.

Synthesis of 8-(4-Anilino) BODIPY

The synthesis typically involves the reaction of an 8-methylthio-BODIPY precursor with the corresponding aniline derivative.[16]

Step-by-Step Methodology:

-

Dissolve the 8-methylthio-BODIPY precursor in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of the desired 4-substituted aniline.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Purify the crude product using column chromatography on silica gel.

Spectroscopic Characterization

Protocol for Measuring Absorption and Emission Spectra:

-

Prepare a stock solution of the 8-(4-anilino) BODIPY derivative in a high-purity solvent (e.g., spectroscopic grade toluene).

-

Prepare a series of dilute solutions (typically in the micromolar range) in different solvents of varying polarity.

-

Record the absorption spectra using a UV-Vis spectrophotometer.

-

Record the fluorescence emission spectra using a fluorometer, exciting at the absorption maximum.

-

Calculate the Stokes shift (the difference in wavelength between the absorption and emission maxima).[3]

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard.

Step-by-Step Methodology:

-

Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).

-

Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure the absorption and fluorescence emission spectra for all solutions.

-

Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation:

ΦF_sample = ΦF_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2)

Where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Viscosity-Dependent Fluorescence Measurements

To characterize the molecular rotor behavior, fluorescence measurements are performed in solvent mixtures of varying viscosity.[8]

Protocol for Viscosity Titration:

-

Prepare a series of solvent mixtures with varying ratios of a low-viscosity solvent (e.g., methanol) and a high-viscosity solvent (e.g., glycerol).

-

Measure the viscosity of each mixture using a viscometer.

-

Prepare solutions of the 8-(4-anilino) BODIPY dye in each solvent mixture, ensuring the same concentration for all samples.

-

Measure the fluorescence intensity and/or fluorescence lifetime for each sample.

-

Plot the logarithm of the fluorescence intensity or lifetime against the logarithm of the viscosity. A linear relationship is expected for an ideal molecular rotor, as described by the Förster-Hoffmann equation.[1]

Caption: A streamlined workflow for the synthesis and characterization of 8-(4-anilino) BODIPY.

Applications in Research and Drug Development

The unique viscosity-sensitive fluorescence of 8-(4-anilino) BODIPY makes it a powerful tool in various scientific disciplines.

-

Cellular Imaging: These probes can be used to map the microviscosity within living cells, providing insights into cellular processes and disease states.[7][17] Changes in intracellular viscosity are associated with various pathologies, including neurodegenerative diseases and cancer.[7]

-

Drug Delivery: The fluorescence of these rotors can be used to monitor the release of drugs from carrier systems. For instance, a drug-loaded nanoparticle could be designed to release its cargo in a specific cellular compartment, a process that could be monitored by a change in the fluorescence of an embedded 8-(4-anilino) BODIPY probe.

-

Materials Science: These molecules can be incorporated into polymers and other materials to probe their local viscosity and monitor processes like polymerization and degradation.[18]

Conclusion

The fluorescence of 8-(4-anilino) BODIPY is a complex interplay of molecular structure, intramolecular dynamics, and environmental factors. The Twisted Intramolecular Charge Transfer (TICT) model provides a robust framework for understanding its behavior as a molecular rotor. By carefully controlling the electronic properties of the anilino substituent and leveraging the sensitivity to solvent polarity and viscosity, researchers can design and utilize these probes for a wide array of applications. The experimental protocols outlined in this guide provide a solid foundation for the characterization and application of these versatile fluorophores, empowering scientists to explore the microscopic world with greater detail and precision.

References

-

Hu, R., Lager, E., Aguilar-Aguilar, A., Liu, J., Lam, J. W., Sung, H. H., ... & Tang, B. Z. (2009). Twisted Intramolecular Charge Transfer and Aggregation-Induced Emission of BODIPY Derivatives. The Journal of Physical Chemistry C, 113(36), 15845-15853. [Link]

-

Hu, R., Lager, E., Aguilar-Aguilar, A., Liu, J., Lam, J. W., Sung, H. H., ... & Tang, B. Z. (2009). Twisted Intramolecular Charge Transfer and Aggregation-Induced Emission of BODIPY Derivatives. Semantic Scholar. [Link]

-

Hu, R., Lager, E., Aguilar-Aguilar, A., Liu, J., Lam, J. W., Sung, H. H., ... & Tang, B. Z. (2009). Twisted Intramolecular Charge Transfer and Aggregation-Induced Emission of BODIPY Derivatives. ResearchGate. [Link]

-

Suhling, K., Levitt, J. A., Chung, P. H., Kuimova, M. K., & Yahioglu, G. (2012). Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells. Journal of Visualized Experiments, (61), e2925. [Link]

-

Gedara, S., & Singh, P. (2023). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. RSC Advances, 13(49), 34659-34685. [Link]

-

Abo-Riziq, A. G., Zewail, A. H., & El-Khouly, M. E. (2011). Twisted Intramolecular Charge Transfer Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle. The Journal of Physical Chemistry C, 115(4), 881-888. [Link]

-

Gilroy, J. B., MacKinnon, J. D., & McDonald, R. (2013). 8-Amino-BODIPYs: Structural Variation, Solvent-Dependent Emission, and VT NMR Spectroscopic Properties of 8-R2N-BODIPY. The Journal of Organic Chemistry, 78(9), 4245-4250. [Link]

-

Roacho, R. I. (2016). 8th Position BODIPY Chemistry (Doctoral dissertation, The University of Texas at El Paso). [Link]

-

Cler, M., Deplace, F., Forte, G., Schmit, F., Turek, P., & Ciccotti, M. (2022). Molecular rotors to probe the local viscosity of a polymer glass. The Journal of Chemical Physics, 156(17), 174902. [Link]

-

Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular rotors: Synthesis and evaluation as viscosity sensors. Journal of Biological Engineering, 4(1), 1-14. [Link]

-

Gilroy, J. B., MacKinnon, J. D., & McDonald, R. (2013). 8-amino-BODIPYs: Structural variation, solvent-dependent emission, and VT NMR spectroscopic properties of 8-R2N-BODIPY. ResearchGate. [Link]

-

Li, Y., Wang, J., Liu, Y., Wu, Q., & Zhang, H. (2017). Synthesis and spectroscopic properties of some novel BODIPY dyes. Dyes and Pigments, 141, 347-354. [Link]

-

Wang, J., Wang, L., & Zhang, H. (2014). Development of a new fluorescent probe: 1,3,5,7-tetramethyl-8-(4 '-aminophenyl)-4,4-difluoro-4-bora-3a,4a-diaza-s-indacence for the determination of trace nitrite. ResearchGate. [Link]

-

Vysniauskas, A., López-Duarte, I., Duchemin, N., Vu, T. T., Wu, Y., Lopatniuk-Jablońska, K., ... & Kuimova, M. K. (2017). Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors. Physical Chemistry Chemical Physics, 19(27), 17686-17693. [Link]

-

Vysniauskas, A., López-Duarte, I., Duchemin, N., Vu, T. T., Wu, Y., Lopatniuk-Jablońska, K., ... & Kuimova, M. K. (2017). Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors. Physical Chemistry Chemical Physics, 19(27), 17686-17693. [Link]

-

Korobenko, A., & Milner, V. (2018). Selective rotational control in mixtures of molecular super-rotors. The Journal of Chemical Physics, 149(1), 014304. [Link]

-

Klymchenko, A. S., & Mely, Y. (2017). Fluorescent Properties of 8-Substituted BODIPY Dyes: Influence of Solvent Effects. ResearchGate. [Link]

-

Kelly, K. F., & Tour, J. M. (2008). Molecular Rotors and Motors: Recent Advances and Future Challenges. ACS Nano, 2(10), 1997-2001. [Link]

-

Verbelen, B. (2014). Synthesis and application of reactive BODIPY dyes (Doctoral dissertation, KU Leuven). [Link]

-

Hanaoka, K., Komatsu, T., Urano, Y., & Nagano, T. (2007). Design and synthesis of a library of BODIPY-based environmental polarity sensors utilizing photoinduced electron-transfer-controlled fluorescence ON/OFF switching. Journal of the American Chemical Society, 129(16), 4992-4999. [Link]

-

Li, Y., Wang, J., Liu, Y., Wu, Q., & Zhang, H. (2017). Synthesis and Spectroscopic Properties of Some Novel BODIPY Dyes. ResearchGate. [Link]

-

Wang, L., Li, Y., & Zhang, H. (2020). Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection. Frontiers in Chemistry, 8, 589. [Link]

-

Liu, T., Liu, X., Spring, D. R., & Qian, X. (2016). A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells. Scientific Reports, 6(1), 1-8. [Link]

-

López-Duarte, I., Peña-Cabrera, E., Jancik, V., & Kuimova, M. K. (2022). Tuning the electronic structure of BODIPY-coumarin ratiometric fluorescent sensors for accurate microviscosity monitoring applications. New Journal of Chemistry, 46(31), 14886-14894. [Link]

-

Kowalska, D., Patalas-Krawczyk, P., & Rurack, K. (2016). A Novel Environment-Responsive 8-CF3-BODIPY Dye's with Anilines Group at the 3-Position: Synthesis, Optical Properties and RI-CC2 Calculations. ResearchGate. [Link]

-

Stasyuk, A. J., Stupak, A. P., & Yarmoluk, S. M. (2021). Solvent-Dependent Fluorescence Properties of CH 2-bis (BODIPY) s. Molecules, 26(23), 7301. [Link]

-

Klymchenko, A. S., & Mely, Y. (2017). Fluorescent properties of 8-substituted BODIPY dyes: influence of solvent effects. Methods and Applications in Fluorescence, 5(3), 034007. [Link]

-

González-Vera, J. A., Lukin, J., & Lavilla, R. (2016). Multicomponent Reactions for de Novo Synthesis of BODIPY Probes: In Vivo Imaging of Phagocytic Macrophages. Angewandte Chemie International Edition, 55(11), 3717-3721. [Link]

Sources

- 1. Frontiers | Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection [frontiersin.org]

- 2. Multicomponent Reactions for de Novo Synthesis of BODIPY Probes: In Vivo Imaging of Phagocytic Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and spectroscopic properties of some novel BODIPY dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescent Properties of 8-Substituted BODIPY Dyes: Influence of Solvent Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Twisted Intramolecular Charge Transfer and Aggregation-Induced Emission of BODIPY Derivatives | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01118F [pubs.rsc.org]

- 15. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 8<sup>th</sup> Position BODIPY Chemistry - ProQuest [proquest.com]

- 17. youtube.com [youtube.com]

- 18. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide to 8-(4-Anilino) BODIPY (CAS 321895-93-6): A Versatile Fluorophore for Cellular Imaging

This guide provides a comprehensive technical overview of 8-(4-Anilino) BODIPY, a fluorescent probe with significant applications in cellular imaging and sensing. We will delve into its core chemical and photophysical properties, provide detailed protocols for its synthesis and application, and explore its utility in investigating complex biological processes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their work.

Introduction: The unique attributes of 8-(4-Anilino) BODIPY

8-(4-Anilino) BODIPY, systematically named (T-4)-[4-[(3,5-Dimethyl-1H-pyrrol-2-yl-κN)(3,5-dimethyl-2H-pyrrol-2-ylidene-κN)methyl]benzenaminato]difluoroboron, is a derivative of the renowned BODIPY (boron-dipyrromethene) class of fluorophores.[][2] BODIPY dyes are celebrated for their exceptional photophysical properties, including high fluorescence quantum yields, sharp emission spectra, and good photostability.[] The distinguishing feature of the molecule is the 4-anilino (or 4-aminophenyl) substituent at the 8-position (meso-position) of the BODIPY core. This seemingly simple modification imbues the fluorophore with a remarkable sensitivity to its local environment, particularly pH, making it an excellent candidate for investigating acidic organelles such as lysosomes.[4]

Physicochemical and Spectroscopic Properties

The fundamental characteristics of 8-(4-Anilino) BODIPY are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 321895-93-6 | [][2] |

| Molecular Formula | C₁₉H₂₀BF₂N₃ | [][2] |

| Molecular Weight | 339.19 g/mol | [][2] |

| Appearance | Dark Yellow Solid | - |

| Solubility | Soluble in chloroform and other organic solvents. | [5] |

Spectroscopic Profile and Solvatochromism

Mechanism of Action: A pH-Sensing Fluorophore

The primary mechanism that confers pH sensitivity to 8-(4-Anilino) BODIPY is Photoinduced Electron Transfer (PET).[4][8] In its neutral, unprotonated state (at neutral or alkaline pH), the lone pair of electrons on the aniline nitrogen can be transferred to the photo-excited BODIPY core. This process provides a non-radiative decay pathway, effectively quenching the fluorescence of the molecule.

Upon protonation of the aniline nitrogen in an acidic environment, the PET process is inhibited. This blockage of the non-radiative decay pathway leads to a significant enhancement of the fluorescence emission.[4][8] This "off-on" switching behavior makes 8-(4-Anilino) BODIPY a highly sensitive probe for acidic environments.

Detailed Experimental Protocol

Step 1: Synthesis of 5-(4-Nitrophenyl)dipyrromethane

-

To a solution of 4-nitrobenzaldehyde (1 equivalent) in dichloromethane (DCM), add 2,4-dimethylpyrrole (2 equivalents).

-

Add a catalytic amount of trifluoroacetic acid (TFA) and stir the reaction mixture at room temperature under an inert atmosphere for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-